(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol
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Overview
Description
(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol is a chemical compound characterized by its oxolane ring structure with a hydroxyphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenol and an oxolane derivative.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the oxolane ring. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a diol or other reduced derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a diol.
Scientific Research Applications
(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(4-methoxyphenoxy)oxolan-3-ol: This compound has a methoxy group instead of a hydroxy group, which may affect its reactivity and biological activity.
(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol: The presence of a chlorine atom can influence the compound’s chemical properties and interactions.
Uniqueness
(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol is unique due to its specific combination of a hydroxyphenoxy group and an oxolane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-12H,5-6H2/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWXNEVVRWFHJI-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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